Cefepime sulfate

Overview

Description

Cefepime sulfate is a fourth-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics. This compound is commonly used in the treatment of severe infections such as pneumonia, urinary tract infections, and skin infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefepime sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the cephem nucleus, followed by the introduction of various functional groups to enhance its antibacterial activity. The key steps include:

Formation of the cephem nucleus: This involves the cyclization of a β-lactam ring with a thiazolidine ring.

Introduction of the methoxyimino group: This step enhances the stability of the compound against β-lactamases.

Addition of the aminothiazolyl group: This group increases the compound’s spectrum of activity against Gram-negative bacteria.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cefepime sulfate undergoes several types of chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxyimino group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminothiazolyl group

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.

Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

Substitution: Requires nucleophiles such as amines or thiols under mild conditions

Major Products

Hydrolysis: Produces inactive metabolites.

Oxidation: Leads to the formation of oxidized derivatives.

Substitution: Results in modified cephalosporin derivatives with potentially altered antibacterial activity

Scientific Research Applications

Cefepime sulfate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study β-lactamase inhibition and resistance mechanisms.

Biology: Employed in microbiological studies to investigate bacterial susceptibility and resistance patterns.

Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating various infections.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems .

Mechanism of Action

Cefepime sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Cefepime sulfate is unique among cephalosporins due to its broad spectrum of activity and stability against β-lactamases. Similar compounds include:

Ceftriaxone: A third-generation cephalosporin with a narrower spectrum of activity.

Ceftazidime: Another third-generation cephalosporin, primarily used for Pseudomonas infections.

Cefotaxime: A third-generation cephalosporin with good activity against Gram-negative bacteria but less stable against β-lactamases .

This compound’s enhanced stability and broader spectrum make it a valuable option for treating severe and resistant infections.

Biological Activity

Cefepime sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile have been the subject of extensive research. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death of susceptible bacteria. The unique zwitterionic structure of cefepime enhances its penetration through the outer membrane of Gram-negative bacteria, improving its efficacy against resistant strains .

Pharmacodynamics

Cefepime demonstrates a time-dependent killing effect, meaning that the duration for which the drug concentration exceeds the minimum inhibitory concentration (MIC) is crucial for its efficacy. Studies have shown that higher unbound plasma concentrations correlate with better treatment outcomes in animal models .

Table 1: Pharmacokinetic Parameters of Cefepime

| Parameter | Value |

|---|---|

| Volume of Distribution | ~0.2 L/kg |

| Protein Binding | ~20% |

| Elimination Half-Life | 2–2.3 hours |

| Excretion | 85% unchanged via urine |

Clinical Efficacy

Cefepime is indicated for various infections, including pneumonia, urinary tract infections, skin infections, and febrile neutropenia. Its broad spectrum makes it particularly effective against multidrug-resistant organisms such as extended-spectrum beta-lactamase (ESBL)-producing strains .

Case Study 1: Neurotoxicity in Renal Impairment

A notable case involved a patient with end-stage renal disease who developed prolonged neurotoxicity after cefepime administration. The patient experienced confusion and seizures attributed to cefepime toxicity, highlighting the need for careful monitoring in patients with renal impairment .

Key Findings:

- Prolonged neurotoxicity lasting over one week.

- Symptoms included confusion, encephalopathy, and nonconvulsive status epilepticus.

- Improvement was noted post-hemodialysis.

Table 2: Clinical Symptoms and Management in Cefepime Neurotoxicity

| Symptom | Management |

|---|---|

| Confusion | Discontinue cefepime |

| Seizures | Administer levetiracetam |

| Hypotension | Stabilization before dialysis |

Nephrotoxicity Studies

Research has demonstrated that cefepime can induce nephrotoxic effects characterized by renal tubular damage and alterations in biochemical markers such as urea and creatinine levels. A study in rats indicated dose-dependent renal changes following cefepime administration .

Table 3: Renal Function Changes Induced by Cefepime

| Dose (mg/kg) | Urine Output (mL/day) | Serum Creatinine (mg/dL) |

|---|---|---|

| 45 | Increased | Significant increase |

| 90 | Increased | Significant increase |

| 180 | Increased | Significant increase |

Safety Profile

Cefepime is generally well-tolerated; however, adverse effects can occur. Common side effects include transient elevations in blood urea nitrogen and serum creatinine levels. Rare cases of agranulocytosis have also been reported . The risk of neurotoxicity is particularly heightened in patients with renal dysfunction due to reduced clearance rates .

Properties

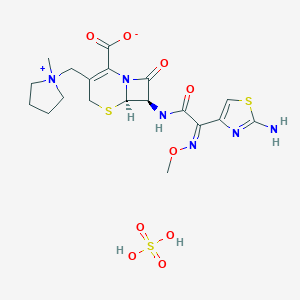

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRAHWHSZYCYEI-LSGRDSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107648-78-2 | |

| Record name | Cefepime sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFEPIME SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.